molecular formula C4H4BrN3O2S B13123255 5-Bromopyrimidine-2-sulfonamide

5-Bromopyrimidine-2-sulfonamide

Cat. No.: B13123255
M. Wt: 238.07 g/mol
InChI Key: MUYDITHJEYRYFR-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-2-sulfonamide is a chemical compound that belongs to the class of bromopyrimidines It is characterized by the presence of a bromine atom at the 5th position and a sulfonamide group at the 2nd position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrimidine-2-sulfonamide typically involves the bromination of pyrimidine followed by the introduction of the sulfonamide group. One common method involves the reaction of 5-bromopyrimidine with sulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrimidine-2-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromopyrimidine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects . The bromine atom at the 5th position may also enhance the compound’s binding affinity to its molecular targets, further increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromopyrimidine-2-sulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications that are not observed in similar compounds .

Properties

Molecular Formula

C4H4BrN3O2S

Molecular Weight

238.07 g/mol

IUPAC Name

5-bromopyrimidine-2-sulfonamide

InChI

InChI=1S/C4H4BrN3O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H,(H2,6,9,10)

InChI Key

MUYDITHJEYRYFR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)S(=O)(=O)N)Br

Origin of Product

United States

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